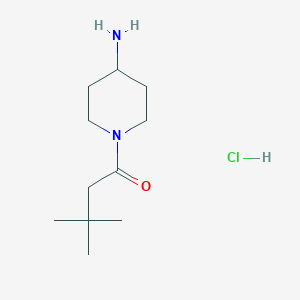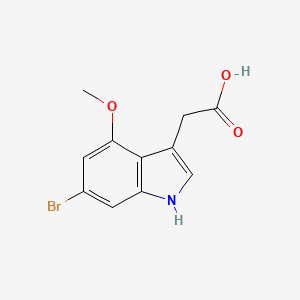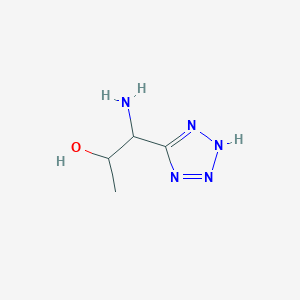
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride
Vue d'ensemble
Description
The compound “1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one hydrochloride” is a derivative of 4-Aminopiperidin . It has been shown to have antagonistic properties and high affinity for the receptor . It may be useful in treating cancer, although further testing is required .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Synthesis Techniques : This compound has been synthesized for various purposes. For example, the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C), an acetylcholinesterase inhibitor, was achieved starting from a labeled material for studying pharmacokinetic profiles (Iimura, Mishima, & Sugimoto, 1989).
- Chemical Structure and Properties : Detailed studies on the chemical structure and properties of related compounds have been conducted, including investigation of stereochemical configurations and molecular interactions (Hong et al., 2015).
Pharmaceutical Research
- Inhibitor Development : The compound has shown potential in the development of inhibitors for various applications. For instance, aryl amide derivatives of related structures are evaluated as ASK1 inhibitors in the treatment of inflammation and pain (Norman, 2012).
- Enantioselective Synthesis : Enantioenriched derivatives of 3-aminopiperidine, which are key structural units in many pharmaceutical drugs, have been efficiently synthesized using rhodium-catalyzed asymmetric hydrogenation (Royal et al., 2016).
Biomedical Applications
- Alzheimer's Disease Research : Synthesized derivatives have been studied for their potential in treating Alzheimer's disease. E2020, a derivative, has been investigated for its inhibitory action on acetylcholinesterase in the brain, showing potential for treating senile dementia (Nochi, Asakawa, & Sato, 1995).
- Molecular Diagnosis : Novel fluorescent probes for β-amyloids have been synthesized for molecular diagnosis of Alzheimer’s disease. These studies highlight the compound's utility in the development of diagnostic tools (Fa et al., 2015).
Analytical Chemistry
- Analytical Method Development : High-performance liquid chromatographic methods have been developed for the chiral separation of derivatives in plasma, which are crucial for pharmaceutical and biomedical research (Oda et al., 1992).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMQKZSSFNCRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)





